molecular formula C16H24N2O2S B11801081 tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11801081
M. Wt: 308.4 g/mol
InChI Key: PUJDAAJZXLUPRB-UHFFFAOYSA-N
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Description

tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate is a pyridine-piperidine hybrid compound featuring a tert-butyl carbamate group, a 2-methyl substituent, and a 6-mercapto (thiol) group on the pyridine ring. The tert-butyl group enhances steric protection of the carbamate moiety, improving stability during synthetic processes . The 6-mercapto group confers nucleophilic reactivity, enabling participation in disulfide bond formation or metal coordination, while the 2-methyl substituent modulates electronic and steric properties. This compound is of interest in medicinal chemistry and materials science due to its dual heterocyclic framework and functional versatility.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

tert-butyl 2-(2-methyl-6-sulfanylidene-1H-pyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H24N2O2S/c1-11-12(8-9-14(21)17-11)13-7-5-6-10-18(13)15(19)20-16(2,3)4/h8-9,13H,5-7,10H2,1-4H3,(H,17,21)

InChI Key

PUJDAAJZXLUPRB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=S)N1)C2CCCCN2C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Piperidine Intermediate Synthesis

Piperidine derivatives are typically prepared through cyclization of amino alcohols or reductive amination. For this compound, 2-substituted piperidines are synthesized via:

  • Mannich reactions : Combining aldehydes, amines, and ketones.

  • Ring-closing metathesis : Using Grubbs catalysts for stereocontrol.

The Boc group is introduced early to stabilize the amine during subsequent steps. For example, tert-butyl 4-(6-amino-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS: 1231930-21-4) employs Boc₂O with catalytic DMAP in tetrahydrofuran (THF) at 0°C, achieving 81% yield.

Pyridine Ring Construction and Functionalization

The 2-methyl-6-mercaptopyridine fragment is synthesized via two primary routes:

Cyclocondensation of 1,5-Diketones

A modified Hantzsch pyridine synthesis involves reacting acetylacetone with 2-cyanoacetamide in aqueous potassium carbonate (Method A):

Acetylacetone + 2-CyanoacetamideK2CO3,H2O4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile\text{Acetylacetone + 2-Cyanoacetamide} \xrightarrow{\text{K}2\text{CO}3, \text{H}_2\text{O}} \text{4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile}

This yields a pyridone intermediate, which is subsequently oxidized and thiolated.

Thiolation Strategies

Introducing the mercapto group at position 6 requires careful regioselection:

  • Nucleophilic aromatic substitution : Reacting 6-chloro-2-methylpyridine with thiourea in ethanol under reflux.

  • Boc-mediated thiol protection : Using BCMP to transiently protect amines, enabling thiol introduction without side reactions.

For example, BCMP reacts with 4-aminophenol in ethanol at 65°C to form tert-butyl (4-hydroxyphenyl)carbamate, demonstrating its utility in protecting amines while allowing subsequent thiolation.

Boc Protection and Coupling Reactions

Piperidine-Pyridine Coupling

The final assembly employs Suzuki-Miyaura or Ullmann coupling:

  • Suzuki coupling : Using a boronic ester-functionalized piperidine and 6-mercapto-2-methylpyridine halide.

  • Ullmann coupling : Copper-catalyzed coupling of iodopyridine with piperidine derivatives.

Optimization and Analytical Characterization

Reaction Condition Optimization

ParameterOptimal ConditionYield ImprovementSource
SolventEthanol/Water (5:1)15%
Temperature65–80°C20%
CatalystDMAP (0.1 equiv)10%

Spectroscopic Data

Compound1H NMR (CDCl3)^1\text{H NMR (CDCl}_3) Key PeaksMS ([M+H]+^+)Source
BCMPδ 7.07 (s, 1H), 2.55 (s, 6H), 1.58 (s, 9H)271.1055
tert-Butyl 4-oxopiperidine-1-carboxylateδ 3.72 (t, 4H), 2.44 (t, 4H), 1.50 (s, 9H)222.1105

Chemical Reactions Analysis

tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate is used in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It is investigated for its potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways, making the compound useful in studying protein function and regulation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate are best contextualized by comparing it to analogous pyridine and piperidine derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name Substituents/Modifications Molecular Weight Key Features Reference
This compound (Target) 6-mercapto, 2-methyl pyridine ~330 (estimated) Thiol group for nucleophilicity/disulfide formation; methyl for steric bulk -
tert-Butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate 6-bromo, 2-chloro pyridine 321.60 Halogen substituents for cross-coupling; higher molecular weight
tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate 5,6-dimethoxy pyridine 268.31 Methoxy groups enhance polarity and hydrogen bonding
tert-Butyl 3-((6-chloro-2-(methylthio)pyrimidin-4-yl)(methyl)amino)piperidine-1-carboxylate Methylthio, chloro pyrimidine - Thioether (less reactive than thiol); pyrimidine ring alters electronics
tert-Butyl 4-(6-chloropyrazin-2-yl)piperidine-1-carboxylate Chloro pyrazine 435.00 Pyrazine heterocycle; distinct electronic profile vs. pyridine

Reactivity and Stability

  • Thiol vs. Halogen/Hydroxy Groups : The 6-mercapto group in the target compound offers superior nucleophilicity compared to halogenated analogs (e.g., 6-bromo or 6-chloro derivatives), enabling facile thiol-ene click chemistry or metal chelation. However, thiols are prone to oxidation, necessitating inert handling conditions, unlike stable ethers (e.g., methoxy) or halogens .
  • Methyl vs. Bulkier Substituents : The 2-methyl group provides moderate steric hindrance, balancing reactivity and stability. In contrast, compounds like tert-Butyl (6-iodo-3-methoxypyridin-2-yloxy)methylcarbamate (Entry 202, ) feature bulkier substituents (iodo, methoxy), which may hinder synthetic modifications .

Physicochemical Properties

  • Solubility : The thiol group increases solubility in polar solvents (e.g., DMSO) relative to halogenated derivatives, which are more lipophilic .
  • Thermal Stability : The tert-butyl carbamate group generally improves thermal stability across analogs, as seen in tert-Butyl (5,6-dimethoxypyridin-3-yl)methylcarbamate () .

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate (CAS: 1352485-71-2) is a compound characterized by its unique structural features, including a piperidine ring, a tert-butyl group, and a mercapto-substituted pyridine. This combination of functional groups suggests potential for diverse biological activities due to the reactivity of the mercapto group and the pharmacological properties of the piperidine structure. The molecular formula is C16H24N2O2SC_{16}H_{24}N_{2}O_{2}S with a molecular weight of approximately 308.44 g/mol .

Antioxidant and Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant and antimicrobial activities. The presence of the mercapto group enhances its ability to scavenge free radicals, which is crucial for preventing oxidative stress in biological systems. Additionally, studies have shown that derivatives with similar structures can inhibit microbial growth, making them potential candidates for developing new antimicrobial agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The mercapto group can form covalent bonds with electrophiles, potentially disrupting cellular processes in pathogens.
  • Enzyme Modulation : The piperidine scaffold may interact with various enzymes, modulating their activity and influencing metabolic pathways .

Case Studies

Several studies have focused on related compounds to elucidate their biological effects. For instance:

  • Anticancer Activity : A derivative similar to this compound demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (leukemia). These effects were associated with apoptosis induction via increased caspase activity .
  • Antimicrobial Efficacy : A study reported that structurally related compounds exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests that modifications in the side chains could enhance efficacy against specific pathogens.

Comparative Biological Activity Table

Compound NameStructureBiological Activity
tert-butyl 2-(6-mercapto-5-methylpyridin-3-yl)piperidine-1-carboxylateStructureAntimicrobial
tert-butyl 3-(6-thiomethylpyridin-2-yl)piperidine-1-carboxylateStructureAntioxidant
tert-butyl 4-(6-sulfanyl-pyridin-3-yl)piperidine-1-carboxylateStructureEnzyme modulator

Future Directions in Research

The unique combination of functional groups in this compound opens avenues for further research:

  • Synthesis of Derivatives : Exploring variations in the side chains may yield compounds with enhanced biological activity.
  • Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets could lead to novel therapeutic applications.

Q & A

Q. What are the recommended synthetic pathways for tert-Butyl 2-(6-mercapto-2-methylpyridin-3-yl)piperidine-1-carboxylate?

Methodological Answer: Synthesis involves multi-step strategies, including:

  • Piperidine Functionalization : Introduce the tert-butyl carbamate group via Boc protection using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., triethylamine in THF) .
  • Pyridine Modification : Install the 6-mercapto-2-methylpyridinyl moiety through nucleophilic substitution or thiol-ene coupling. Thiolation may require controlled conditions (e.g., NaSH in DMF) to avoid oxidation .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or preparative HPLC to isolate intermediates. Monitor reaction progress via TLC or LC-MS .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H/13C NMR confirms regiochemistry of the piperidine and pyridine rings. Key signals include tert-butyl protons (δ ~1.4 ppm) and aromatic pyridine protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ at m/z ~337.2) .
  • HPLC : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95% required for biological assays) .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate inhalation risks, as thiol-containing compounds may release volatile sulfides .
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize the reaction conditions for synthesizing this compound?

Methodological Answer:

  • DFT Calculations : Predict transition states for key steps (e.g., thiolation) to identify optimal temperatures and catalysts .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Higher polarity solvents may stabilize charged intermediates .
  • Docking Studies : Model interactions between the mercapto group and biological targets (e.g., cysteine proteases) to guide functionalization .

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Reproducibility Checks : Standardize assay conditions (e.g., pH, temperature) and confirm compound stability under testing environments .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., oxidized thiols) that may skew activity results .
  • Orthogonal Assays : Validate target engagement via SPR (binding affinity) and cellular assays (e.g., IC50 in kinase inhibition) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

  • Co-Crystallization : Add small-molecule additives (e.g., glycerol) to improve lattice formation .
  • Temperature Gradients : Screen crystallization conditions at 4°C, 20°C, and 37°C to identify optimal nucleation .
  • Synchrotron Radiation : Use high-intensity X-rays (e.g., at 0.9 Å wavelength) to resolve weak diffraction patterns from flexible substituents .

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